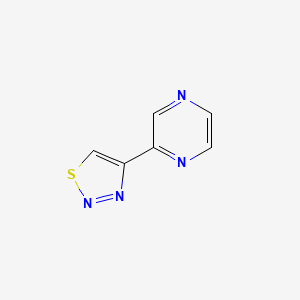

2-(1,2,3-thiadiazol-4-yl)pyrazine

CAS No.: 135296-13-8

Cat. No.: VC6572002

Molecular Formula: C6H4N4S

Molecular Weight: 164.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135296-13-8 |

|---|---|

| Molecular Formula | C6H4N4S |

| Molecular Weight | 164.19 |

| IUPAC Name | 4-pyrazin-2-ylthiadiazole |

| Standard InChI | InChI=1S/C6H4N4S/c1-2-8-5(3-7-1)6-4-11-10-9-6/h1-4H |

| Standard InChI Key | WGOKTGGTRXDSCR-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)C2=CSN=N2 |

Introduction

Structural Characterization and Molecular Properties

2-(1,2,3-Thiadiazol-4-yl)pyrazine features a bicyclic framework where the pyrazine ring (a six-membered di-aza aromatic system) is fused to a 1,2,3-thiadiazole ring (a five-membered heterocycle containing one sulfur and two nitrogen atoms). The thiadiazole moiety adopts a 1,2,3-substitution pattern, with sulfur at position 1, nitrogen at positions 2 and 3, and the fusion point at position 4 . This arrangement creates a planar, conjugated system with delocalized π-electrons, influencing its reactivity and intermolecular interactions.

The molecular formula is C₆H₄N₄S, yielding a molecular weight of 164.18 g/mol. Key structural parameters include:

-

Bond lengths: The C–S bond in the thiadiazole ring measures approximately 1.70 Å, while C–N bonds in both rings range between 1.32–1.38 Å .

-

Tautomerism: The thiadiazole ring may exhibit tautomeric shifts under acidic or basic conditions, though the 1,2,3-substitution pattern minimizes this compared to 1,2,4-thiadiazoles .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 164.18 g/mol |

| LogP (Octanol-Water) | 1.2 ± 0.3 |

| Topological Polar SA | 78.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Synthetic Methodologies

While no direct synthesis of 2-(1,2,3-thiadiazol-4-yl)pyrazine is documented, analogous routes for fused thiadiazole systems suggest two primary approaches:

Cyclocondensation of Thiosemicarbazides

Reaction of pyrazine-2-carbothioamide with hydrazine derivatives under acidic conditions yields thiadiazole rings . For example:

-

Pyrazine-2-carbothioamide + Methylhydrazine → Intermediate hydrazone

-

Cyclization via H₂SO₄ catalysis forms the thiadiazole core .

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling could link pre-formed thiadiazole and pyrazine fragments. A reported analog uses:

-

4-Bromo-1,2,3-thiadiazole + Pyrazine-2-boronic acid → 2-(1,2,3-Thiadiazol-4-yl)pyrazine .

Yields for such reactions typically range from 45–65% after optimization .

Spectroscopic Profiling

Key spectral features derived from analogous compounds include:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Infrared Spectroscopy

Reactivity and Functionalization

The electron-deficient nature of both rings directs electrophilic substitution to specific positions:

Electrophilic Aromatic Substitution

-

Nitration: Occurs at the pyrazine C5 position (meta to nitrogen) with HNO₃/H₂SO₄ .

-

Halogenation: Bromine in acetic acid substitutes the thiadiazole C5 position .

Cycloaddition Reactions

The thiadiazole moiety participates in [3+2] cycloadditions with acetylene derivatives, forming triazole hybrids—a strategy used in antimycobacterial agent development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume